N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 585559-92-8
VCID: VC16147399
InChI: InChI=1S/C18H15F2N5OS/c1-2-9-25-17(15-5-3-4-8-21-15)23-24-18(25)27-11-16(26)22-12-6-7-13(19)14(20)10-12/h2-8,10H,1,9,11H2,(H,22,26)
SMILES:
Molecular Formula: C18H15F2N5OS
Molecular Weight: 387.4 g/mol

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 585559-92-8

Cat. No.: VC16147399

Molecular Formula: C18H15F2N5OS

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 585559-92-8

Specification

CAS No. 585559-92-8
Molecular Formula C18H15F2N5OS
Molecular Weight 387.4 g/mol
IUPAC Name N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H15F2N5OS/c1-2-9-25-17(15-5-3-4-8-21-15)23-24-18(25)27-11-16(26)22-12-6-7-13(19)14(20)10-12/h2-8,10H,1,9,11H2,(H,22,26)
Standard InChI Key LUSUXSNXTVCZPZ-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=N3

Introduction

N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring linked to a pyridine and an allyl group, along with a sulfanyl connection to an acetamide moiety. This compound is part of a broader class of triazole derivatives, which have been studied for their potential biological activities and chemical properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C18H15F2N5OS

  • Molecular Weight: Approximately 391 g/mol (calculated based on the molecular formula)

Synonyms and Identifiers

  • CAS Number: 585559-92-8

  • InChIKey: Not specified in the available sources, but can be generated using chemical structure software.

  • SMILES: Not provided in the search results, but can be constructed based on the chemical structure.

Synthesis and Preparation

The synthesis of N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several steps, including the formation of the triazole ring and subsequent functionalization with the allyl and pyridin-2-yl groups. The sulfanyl linkage to the acetamide moiety is likely achieved through a nucleophilic substitution reaction.

Biological and Therapeutic Potential

Triazole derivatives have been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound may exhibit similar potential due to its structural features, but detailed biological evaluations are necessary to confirm its efficacy and safety.

Table 2: Structural Components

ComponentDescription
Triazole Ring4H-1,2,4-triazole with prop-2-en-1-yl and pyridin-2-yl substitutions
Sulfanyl LinkageConnection to acetamide moiety
Acetamide MoietyLinked to 3,4-difluorophenyl group

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